2,2'-Dichloro-3,4-dimethoxy-1,1'-biphenyl
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Overview
Description
2,2’-Dichloro-3,4-dimethoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). They are known for their chemical stability and resistance to heat, making them useful in various industrial applications. PCBs are also environmental pollutants with significant health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-3,4-dimethoxy-1,1’-biphenyl typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol . For example, the reaction between 2,2’-dichlorobiphenyl and 3,4-dimethoxyphenylboronic acid under these conditions yields 2,2’-Dichloro-3,4-dimethoxy-1,1’-biphenyl .
Industrial Production Methods
Industrial production methods for PCBs, including 2,2’-Dichloro-3,4-dimethoxy-1,1’-biphenyl, often involve large-scale chemical synthesis using similar Suzuki coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-3,4-dimethoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove chlorine atoms, forming less chlorinated biphenyls.
Substitution: Nucleophilic aromatic substitution can replace chlorine atoms
Properties
CAS No. |
62028-88-0 |
---|---|
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
2-chloro-1-(2-chlorophenyl)-3,4-dimethoxybenzene |
InChI |
InChI=1S/C14H12Cl2O2/c1-17-12-8-7-10(13(16)14(12)18-2)9-5-3-4-6-11(9)15/h3-8H,1-2H3 |
InChI Key |
ALQKNGKIJNMOQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC=CC=C2Cl)Cl)OC |
Origin of Product |
United States |
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